2-hydroxyacetic acid;2-hydroxypropanoic acid

Biodegradation In vivo half-life Resorbable implants

The substance identified by CAS 34346-01-5 corresponds to poly(lactic-co-glycolic acid) (PLGA), a random aliphatic polyester copolymer of lactic acid (2-hydroxypropanoic acid) and glycolic acid (2-hydroxyacetic acid). While this CAS number is broadly used for PLGA materials across various lactide:glycolide (L:G) ratios, the 50:50 molar ratio is the most extensively characterized variant in the biomedical literature and represents the fastest-degrading composition within the PLGA family.

Molecular Formula C5H10O6
Molecular Weight 166.13 g/mol
CAS No. 34346-01-5
Cat. No. B1209629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxyacetic acid;2-hydroxypropanoic acid
CAS34346-01-5
SynonymsAcid Polyester, Glycolic-Lactic
Dimethyldioxanedione Polymer with Dioxanedione Polymer
Dioxanedione Polymer with Dimethyldioxanedione Polymer
Glycolic Lactic Acid Polyester
Glycolic-Lactic Acid Polyester
Poly(Glycolide Lactide)Copolymer
Poly(Lactide-Co-Glycolide)
Poly(Lactide-Co-Glycoside)
Polyester, Glycolic-Lactic Acid
Polygalactin 910
Polyglactin
Polyglactin 910
Vicryl
Molecular FormulaC5H10O6
Molecular Weight166.13 g/mol
Structural Identifiers
SMILESCC(C(=O)O)O.C(C(=O)O)O
InChIInChI=1S/C3H6O3.C2H4O3/c1-2(4)3(5)6;3-1-2(4)5/h2,4H,1H3,(H,5,6);3H,1H2,(H,4,5)
InChIKeyXBBVURRQGJPTHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PLGA (50:50) Copolymer (CAS 34346-01-5): Procurement-Grade Baseline for Biodegradable Polymer Selection


The substance identified by CAS 34346-01-5 corresponds to poly(lactic-co-glycolic acid) (PLGA), a random aliphatic polyester copolymer of lactic acid (2-hydroxypropanoic acid) and glycolic acid (2-hydroxyacetic acid) . While this CAS number is broadly used for PLGA materials across various lactide:glycolide (L:G) ratios, the 50:50 molar ratio is the most extensively characterized variant in the biomedical literature and represents the fastest-degrading composition within the PLGA family . PLGA (50:50) is a fully amorphous polymer with a glass transition temperature (Tg) of approximately 40–50 °C, and it degrades by bulk hydrolysis into its metabolizable monomeric acids . It is a US FDA-approved biodegradable polymer used in numerous approved drug delivery products and medical devices .

Why a ‘PLGA’ CAS Number Alone Is Insufficient: Composition-Dependent Performance Differentiation for CAS 34346-01-5


CAS 34346-01-5 is a generic identifier that encompasses PLGA copolymers of widely varying L:G ratios, molecular weights, and end-group chemistries. Substituting one PLGA grade for another without accounting for L:G ratio introduces quantifiable risk of product failure: the hydrolytic degradation half-life spans from approximately 1 week for 50:50 PLGA to over 6 months for PLA homopolymer , while drug release can vary from >90% within 25 days (50:50) to only ~63% (85:15) under identical conditions . Even seemingly minor ratio shifts (e.g., 50:50 vs. 65:35) produce measurable differences in solubility, degradation kinetics, and drug–polymer interactions . For procurement decisions in controlled-release formulation, selecting the correct L:G ratio is a critical quality attribute directly linked to product performance, not a trivial interchangeable specification.

Quantitative Differentiation Evidence for PLGA (50:50) CAS 34346-01-5 vs. Key In-Class Comparators


In Vivo Biodegradation Half-Life: PLGA 50:50 Degrades ~26× Faster Than 100% PLA

In a landmark in vivo implantation study (420 rats, bone and soft tissue), the biodegradation half-life of PLGA 50:50 was measured as 1 week, compared to 6.1 months for 100% PLA and 5 months for 100% PGA. The 50:50 copolymer thus degrades approximately 26-fold faster than PLA homopolymer . This represents the shortest half-life among all L:G ratios tested (75:25, 50:50, 25:75), establishing PLGA 50:50 as the most rapidly degrading composition in the PLGA/PLA/PGA family.

Biodegradation In vivo half-life Resorbable implants

In Vitro Drug Release Kinetics: PLGA 50:50 Achieves 94.4% Release vs. 63.3% for PLGA 85:15 at 25 Days

In a factorial-design study of nimodipine-loaded PLGA nanoparticles prepared by high-pressure homogenization (10,000–14,000 psi), PLGA 50:50 formulations released 94.35 ± 3.8% of encapsulated drug within 25 days, whereas identically processed PLGA 85:15 nanoparticles released only 63.32 ± 4.6% over the same period . The 50:50 formulation also produced smaller mean particle sizes (131 ± 1.9 nm vs. 196 ± 2.2 nm) with comparable entrapment efficiency (96.42 ± 2.09% vs. 94.50 ± 1.25%).

Drug release kinetics Controlled release Nanoparticle formulation

In Vitro Foam Degradation Half-Life: PLGA 50:50 Degrades 3.4–5.4× Faster Than PLGA 85:15

In a controlled degradation study of porous PLGA foams fabricated by solvent-casting/particulate-leaching, PLGA 50:50 foams exhibited in vitro half-lives (based on weight-average molecular weight) of 3.0–3.3 weeks, compared to 11.1–12.0 weeks for PLGA 85:15 foams of matched porosity and processing . The corresponding in vivo half-lives (rat mesentery implantation) were 1.9–2.4 weeks for 50:50 vs. 9.4–14.3 weeks for 85:15, confirming that the faster degradation of 50:50 is preserved in the physiological environment.

Porous scaffold degradation Tissue engineering In vitro–in vivo correlation

Mechanical Integrity Duration: PLGA 50:50 Loses Tensile Strength Within 4 Days vs. >10 Weeks for PLGA 80:20

In a preclinical study evaluating PLGA films as biodegradable biliary stent materials, PLGA 50:50 and 70:30 films cracked spontaneously by Day 4 of immersion in phosphate-buffered saline (pH 7.4, 37 °C), whereas PLGA 80:20 films retained a measurable tensile strength of 9.7 N at Week 10 . At Week 11, weight loss was 95.15% for PLGA 50:50, 82.32% for 70:30, and only 16.17% for 80:20. The pH of the soaking solution dropped to 1.87 (50:50), 1.95 (70:30), and 6.58 (80:20), reflecting the extent of acidic degradation product accumulation.

Mechanical properties Biodegradable stent Structural integrity

Drug-Loaded Microsphere Release Duration: PLGA 50:50 Sustains 14–28 Days vs. 120 Days for PLGA 85:15

In a pharmacokinetic evaluation of cetrorelix-loaded microsphere formulations in rats, PLGA 50:50 microspheres (MS1) sustained drug release for 14–28 days, while PLGA 85:15 microspheres (MS3) and PLA microspheres (MS4) extended release to 120 days . Systemic exposure (AUC₀–ₜ) followed the order MS4 (PLA) > MS3 (85:15) > MS2 (75:25) > MS1 (50:50), confirming that faster-degrading PLGA 50:50 yields lower total drug exposure but higher release rate over a shorter therapeutic window.

Long-acting release Microsphere formulation Pharmacokinetics

High-Yield Application Scenarios for PLGA (50:50) CAS 34346-01-5 Based on Quantitative Differentiation Evidence


Short-Term (2–4 Week) Parenteral Drug Delivery Systems

PLGA 50:50 is the empirically optimal composition for injectable microspheres or nanoparticles requiring near-complete drug release within 14–28 days. Evidence from cetrorelix microspheres demonstrates sustained release over precisely this window, while PLGA 85:15 extends release to 120 days . Similarly, nimodipine-loaded PLGA 50:50 nanoparticles achieve 94.4% cumulative release at 25 days versus 63.3% for PLGA 85:15 . Formulators targeting monthly depot injections should specify PLGA 50:50 to ensure complete payload delivery within the intended dosing interval.

Rapidly Resortbing Tissue Engineering Scaffolds

For tissue regeneration templates that must fully resorb within 4–8 weeks to permit timely neo-tissue formation, PLGA 50:50 porous foams provide in vivo degradation half-lives of 1.9–2.4 weeks, compared to 9.4–14.3 weeks for PLGA 85:15 foams of identical architecture . The 3–6× faster degradation ensures scaffold clearance coincides with the critical window of tissue ingrowth and remodeling, minimizing foreign-body reactions associated with prolonged polymer persistence.

Temporary Implants and Medical Devices Requiring Rapid Clearance

PLGA 50:50 is uniquely suited for implants where rapid mechanical failure and mass loss are design requirements rather than liabilities. As demonstrated in PLGA film studies, 50:50 films crack spontaneously within 4 days and lose 95% of mass by Week 11, whereas 80:20 films retain structural integrity beyond 10 weeks with only 16% mass loss . Applications such as temporary spacers, acute wound dressings, and burst-release drug-eluting coatings benefit from this rapid-clearance profile.

Vaccine Adjuvant and Immunomodulatory Formulations

The rapid degradation kinetics of PLGA 50:50 generate an early and pronounced acidic microenvironment (pH dropping to 1.87 in confined geometries ), which can serve as a built-in adjuvant effect for vaccine delivery. The short in vivo persistence (1-week degradation half-life ) ensures that the polymer carrier is cleared shortly after antigen presentation, aligning with the temporal requirements of prime-boost immunization schedules and reducing the risk of chronic local inflammation seen with slower-degrading PLGA grades.

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